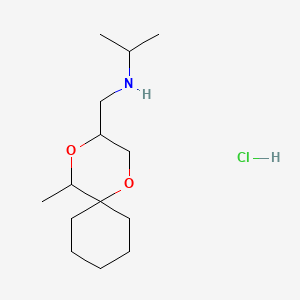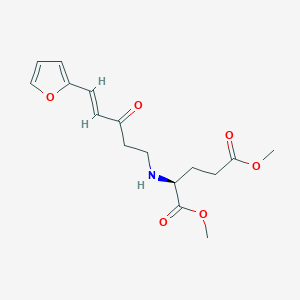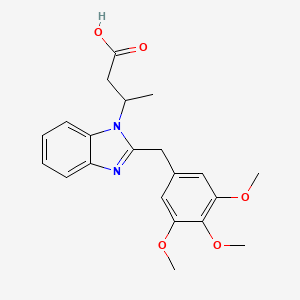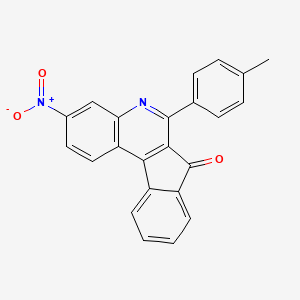
5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(55)undecane-3-methanamine hydrochloride” is a complex organic compound It is characterized by its unique spiro structure, which includes a dioxaspiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” typically involves multiple steps:
Formation of the Dioxaspiro Ring: This can be achieved through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic conditions.
Introduction of the Methyl and Methylethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions could target the dioxaspiro ring or the methanamine group, potentially leading to ring opening or amine reduction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In organic synthesis, “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spiro compounds.
Biology
The compound may have potential applications in biological research, particularly in the study of spiro compounds’ interactions with biological molecules. It could serve as a model compound for studying the behavior of spiro structures in biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or resins, due to its unique structural properties.
作用機序
The mechanism of action of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxaspiro ring could play a role in stabilizing the compound’s interaction with its molecular targets.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro(4.5)decane: A simpler spiro compound with a similar ring structure.
5-Methyl-1,4-dioxaspiro(4.5)decane: A related compound with a methyl group on the spiro ring.
N-(1-Methylethyl)-1,4-dioxaspiro(4.5)decane-3-methanamine: A compound with a similar amine group but a different spiro ring size.
Uniqueness
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” is unique due to its specific combination of functional groups and ring structure. This uniqueness could confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
97306-28-0 |
|---|---|
分子式 |
C14H28ClNO2 |
分子量 |
277.83 g/mol |
IUPAC名 |
N-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-11(2)15-9-13-10-16-14(12(3)17-13)7-5-4-6-8-14;/h11-13,15H,4-10H2,1-3H3;1H |
InChIキー |
GRHTWSMAZATPNF-UHFFFAOYSA-N |
正規SMILES |
CC1C2(CCCCC2)OCC(O1)CNC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)


